Tomato Extracellular Phosphodiesterase: 2′,3′-cUMP Shows 2-Fold Higher Specific Activity Than Its 3′,5′-Isomer
In a purified tomato extracellular cyclic nucleotide phosphodiesterase assay, 2′,3′-cyclic UMP exhibited a specific activity of 102,375 nmol min⁻¹ mg⁻¹, which is 1.97-fold higher than the 51,975 nmol min⁻¹ mg⁻¹ recorded for 3′,5′-cyclic UMP under identical conditions (pH optimum 6.2, 70-kD enzyme) [1]. The enzyme showed a general 2-fold preference for 2′,3′-cyclic NMPs over their 3′,5′-counterparts across all four nucleobases, confirming the positional isomer effect is systematic rather than base-specific [1].
| Evidence Dimension | Specific enzyme activity (nmol min⁻¹ mg⁻¹) |
|---|---|
| Target Compound Data | 102,375 ± 6,125 nmol min⁻¹ mg⁻¹ (2′,3′-cyclic UMP) |
| Comparator Or Baseline | 51,975 ± 2,375 nmol min⁻¹ mg⁻¹ (3′,5′-cyclic UMP) |
| Quantified Difference | 1.97-fold higher activity for the 2′,3′-isomer |
| Conditions | Purified tomato (Lycopersicon esculentum) extracellular phosphodiesterase, pH 6.2, n=3, mean ± SE |
Why This Matters
Researchers using phosphodiesterase assays must select the correct positional isomer; choosing 3′,5′-cUMP instead of 2′,3′-cUMP would halve the observable catalytic rate in this enzyme system.
- [1] Nürnberger T, Abel S, Jost W, Glund K. Induction of an Extracellular Cyclic Nucleotide Phosphodiesterase as an Accessory Ribonucleolytic Activity during Phosphate Starvation of Cultured Tomato Cells. Plant Physiol. 2000;122(2):543-552. doi:10.1104/pp.122.2.543. View Source
